molecular formula C4H5BrN2O B580406 3-Bromo-5-ethyl-1,2,4-oxadiazole CAS No. 1256643-25-0

3-Bromo-5-ethyl-1,2,4-oxadiazole

Cat. No.: B580406
CAS No.: 1256643-25-0
M. Wt: 177.001
InChI Key: WBNVODTUMQHJMO-UHFFFAOYSA-N
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Description

3-Bromo-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of bromine and ethyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with bromine in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxadiazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

3-Bromo-5-ethyl-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Materials Science: The compound is utilized in the development of advanced materials such as polymers and liquid crystals.

    Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.

    Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom can enhance its binding affinity to certain targets, while the oxadiazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methyl-1,2,4-oxadiazole
  • 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole
  • Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

Uniqueness

3-Bromo-5-ethyl-1,2,4-oxadiazole is unique due to the presence of both bromine and ethyl groups, which can significantly influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in various fields.

Properties

IUPAC Name

3-bromo-5-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-2-3-6-4(5)7-8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNVODTUMQHJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296420
Record name 1,2,4-Oxadiazole, 3-bromo-5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-25-0
Record name 1,2,4-Oxadiazole, 3-bromo-5-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole, 3-bromo-5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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